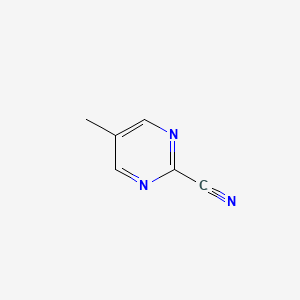

5-Methylpyrimidine-2-carbonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylpyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-3-8-6(2-7)9-4-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBMDABLYHFXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609845 | |

| Record name | 5-Methylpyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-54-6 | |

| Record name | 5-Methylpyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of the Chemical Compound S Research Significance

Significance within Heterocyclic Chemistry Research

5-Methylpyrimidine-2-carbonitrile is a key building block in the synthesis of more complex heterocyclic structures. The pyrimidine (B1678525) ring system is a fundamental core in numerous biologically active molecules, and the strategic placement of a methyl group at the 5-position and a nitrile group at the 2-position imparts specific reactivity to the molecule.

The presence of the electron-withdrawing nitrile group significantly influences the electronic properties of the pyrimidine ring, making the 2-, 4-, and 6-positions susceptible to nucleophilic attack. slideshare.netbhu.ac.in Conversely, electrophilic substitution reactions are directed towards the 5-position, which is activated by the methyl group. slideshare.net This predictable reactivity makes it a versatile intermediate for constructing a variety of substituted pyrimidines and fused heterocyclic systems. For instance, pyrimidine-5-carbonitrile derivatives are utilized in multicomponent reactions to create complex molecular architectures, a strategy that is highly valued in medicinal chemistry for generating diverse compound libraries. researchgate.net The nitrile group itself can undergo a range of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and reaction with Grignard reagents to form ketones, further expanding its synthetic utility. libretexts.orgyoutube.com

Interdisciplinary Research Relevance and Fields of Investigation

The structural motifs present in this compound have positioned it as a compound of interest across several scientific disciplines, most notably in medicinal chemistry and agrochemical research.

In the realm of medicinal chemistry , pyrimidine-5-carbonitrile derivatives have been extensively investigated for their potential as therapeutic agents. Research has shown that compounds bearing this scaffold can act as potent inhibitors of various enzymes implicated in disease. For example, novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are crucial targets in cancer therapy. Furthermore, derivatives of pyrimidine-5-carbonitrile have been identified as inhibitors of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are also important targets in oncology. rsc.org The nitrile group in such compounds can act as a "warhead" for covalent inhibitors, forming a stable bond with amino acid residues like cysteine in the active site of target proteins. nih.govnih.gov

In the field of agrochemicals , pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including herbicidal and insecticidal properties. researchgate.netnih.gov The development of novel pyrimidine-based compounds is an active area of research for crop protection. researchgate.net For instance, certain pyrimidine derivatives have been investigated for their herbicidal activity, with some showing promise in controlling weed growth in various crops. mdpi.comgoogle.comrsc.org The pyrimidine core is a key component in several commercial herbicides and insecticides, and the synthesis of new derivatives, such as those that could be derived from this compound, is a strategy for discovering new and more effective crop protection agents. nih.gov

While specific applications of this compound in materials science are less documented, the inherent properties of both the pyrimidine ring and the nitrile group suggest potential utility. Nitrile-containing compounds can be precursors to functional polymers and dyes. The nitrogen atoms in the pyrimidine ring can also act as ligands for metal ions, opening possibilities in the design of coordination polymers and functional materials with specific electronic or optical properties.

Advanced Synthetic Methodologies for 5 Methylpyrimidine 2 Carbonitrile and Its Derivatives

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is the cornerstone of synthesizing 5-Methylpyrimidine-2-carbonitrile. Various strategies have been developed, ranging from the condensation of multiple components in a single step to the sequential cyclization of pre-functionalized precursors.

Multi-Component Condensation Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules from simple starting materials in a one-pot process. researchgate.netnih.gov The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis. researchgate.net A general approach for synthesizing pyrimidine-5-carbonitriles involves the condensation of a β-dicarbonyl compound (or its equivalent), an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. ias.ac.in

For the specific synthesis of this compound, a plausible MCR could involve the reaction of a three-carbon synthon bearing a methyl group at the central carbon, an amidine to provide the N-C-N fragment, and a source for the remaining carbon atom of the pyrimidine ring. A sustainable approach has been reported for the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which proceeds through condensation and dehydrogenation steps. nih.gov This methodology allows for the regioselective synthesis of highly substituted pyrimidines and could potentially be adapted for the synthesis of this compound by selecting appropriate alcohol precursors. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Biginelli-like Reaction | Substituted Benzaldehyde, Malononitrile, Urea/Thiourea | Ammonium (B1175870) chloride, Solvent-free, 110°C | 2-Oxo/Thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles |

| Iridium-catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Substituted Pyrimidines |

| Three-component reaction | Aryl aldehydes, Malononitrile, (Thio)barbituric acid | Erbium-coated cobalt ferrite (B1171679) nanoparticles, Heat or Sonication | Dihydropyrano[2,3-d]pyrimidine-diones |

Cyclization Reactions and Annulation Pathways

Cyclization reactions are a fundamental strategy for constructing heterocyclic rings. nih.govnumberanalytics.com Annulation, the formation of a new ring onto an existing one, is also a powerful tool in heterocyclic synthesis. ontosight.ai The most common approach to pyrimidine synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or a related species with a compound containing an N-C-N moiety, such as an amidine or urea. youtube.com

In the context of this compound, a suitable starting material would be a derivative of methylmalonaldehyde or a synthetic equivalent, which would provide the C4, C5 (with the methyl group), and C6 atoms of the pyrimidine ring. Reaction with a reagent that can deliver the N1-C2-N3 fragment, where C2 is a nitrile or a precursor, would lead to the desired product. The synthesis of Milrinone, a bipyridine derivative containing a 5-carbonitrile, involves the base-catalyzed reaction of a pyridyl-enaminone with cyanoacetamide, showcasing a relevant cyclization strategy. wikipedia.org

Vilsmeier Reagent-Mediated Syntheses

The Vilsmeier-Haack reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a versatile reagent used for formylation and the construction of various heterocyclic systems. ijpcbs.comwikipedia.orgorganic-chemistry.orgenamine.netthieme-connect.de The reaction proceeds through the formation of an electrophilic iminium salt, which can react with electron-rich substrates. wikipedia.orgorganic-chemistry.org While the Vilsmeier-Haack reaction is widely used to introduce a formyl group onto aromatic and heteroaromatic rings, it can also be employed in cyclization reactions. ijpcbs.comthieme-connect.de

Although a direct synthesis of this compound using the Vilsmeier reagent is not prominently reported, the reagent's ability to activate substrates and participate in ring-closure reactions suggests its potential utility. ijpcbs.com For instance, the reaction could theoretically be applied to a suitably substituted precursor that, upon reaction with the Vilsmeier reagent, undergoes cyclization to form the pyrimidine ring.

Reaction with Acetamidine (B91507) Hydrochloride and Related Reagents

Acetamidine hydrochloride is a readily available and commonly used reagent for the synthesis of 2-substituted pyrimidines. orgsyn.org It provides the N-C(CH₃)-N fragment for the construction of the pyrimidine ring. A notable example that leads to a close derivative of the target compound is the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile. chemicalbook.com This reaction involves the multi-component condensation of acetamidine hydrochloride, malononitrile, and formaldehyde (B43269) in tert-butanol. chemicalbook.com The reaction proceeds via a Mannich aminomethylation followed by an oxidative cyclization. chemicalbook.com

| Starting Materials | Reagents/Conditions | Product | Yield |

| Acetamidine hydrochloride, Malononitrile, Formaldehyde | 1. t-Butanol, 65-70 °C, 4h; 2. tert-Butyl hydroperoxide, 20-35 °C, 1h | 4-Amino-2-methylpyrimidine-5-carbonitrile | 92.6% |

To obtain the target this compound from this derivative, a subsequent deamination step would be required.

Derivatization and Functional Group Transformations

Once the this compound core is synthesized, the nitrile group at the 2-position offers a versatile handle for further chemical modifications, allowing for the introduction of a variety of other functional groups.

Nitrile Group Transformations to Other Functionalities

The cyano group is a highly versatile functional group that can be converted into a range of other functionalities. Common transformations include hydrolysis to carboxylic acids, reduction to amines, and reaction with organometallic reagents to form ketones.

Hydrolysis: The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 5-methylpyrimidine-2-carboxylic acid. This carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives.

Reduction: The reduction of the nitrile group can lead to the formation of (5-methylpyrimidin-2-yl)methanamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting primary amine is a valuable intermediate for the synthesis of more complex derivatives through N-alkylation or acylation. The reduction of related 5-pyrimidine carboxylic acid esters to 5-hydroxymethylpyrimidines has been reported, demonstrating the feasibility of transformations at this position. nih.gov

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group to form, after hydrolysis of the intermediate imine, 2-acyl-5-methylpyrimidines. This provides a route to introduce various ketone functionalities onto the pyrimidine ring.

These transformations highlight the synthetic utility of this compound as a scaffold for the development of a diverse library of pyrimidine-based compounds.

Introduction of Halogen Substituents

Halogenated pyrimidines are crucial intermediates in organic synthesis, serving as precursors for a variety of cross-coupling and nucleophilic substitution reactions. The introduction of halogen atoms onto the this compound ring can be achieved through several methods, primarily involving electrophilic halogenation. The electron-donating methyl group at the C-5 position can influence the regioselectivity of these reactions.

Electrophilic substitution on the pyrimidine ring is generally challenging due to its electron-deficient nature. However, the 5-position is the most susceptible to electrophilic attack. wikipedia.org Common halogenating agents such as N-bromosuccinimide (NBS) and bromine (Br₂) are employed for this purpose. For instance, the bromination of aminopyridine derivatives, which are more activated, proceeds efficiently. A method for the preparation of 2-Amino-5-bromo-4-methylpyridine involves dissolving 2-Amino-4-methylpyridine in DMF and adding an NBS solution dropwise under ice bath conditions, followed by reaction at 20°C. guidechem.com This approach yields the desired 5-bromo product selectively, avoiding the formation of di-brominated by-products. guidechem.com

In cases where direct halogenation is not efficient, a multi-step sequence involving the conversion of a hydroxyl group to a chloro group is a common strategy. For example, a 2-hydroxypyrimidine (B189755) can be converted to a 2-chloropyrimidine (B141910) using a chlorinating agent like phosphorus oxychloride (POCl₃). google.comgoogle.com This transformation is a key step in preparing versatile chloro-substituted pyrimidine intermediates. google.comgoogle.com

Table 1: Examples of Halogenation Reactions on Pyridine (B92270)/Pyrimidine Derivatives

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Ref |

| 2-Amino-4-methylpyridine | N-Bromosuccinimide (NBS) | DMF | 0-20°C, 8-10 h | 2-Amino-5-bromo-4-methylpyridine | 80% | guidechem.com |

| 2-Aminopyridine | Bromine (Br₂) | - | - | 2-Amino-5-bromopyridine | 62% | google.com |

| 2-Hydroxy-5-methylthiopyrimidine | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline | - | 80-100°C, 10-36 h | 2-Chloro-5-methylthiopyrimidine | - | google.com |

| 5-Amino-2-methylpyridine | 48% HBr, Liquid Bromine, Sodium Nitrite | Water | -5 to 0°C | 5-Bromo-2-methylpyridine | - | google.com |

Note: This table includes examples from related pyridine and pyrimidine systems to illustrate general halogenation methodologies.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of halo-pyrimidines. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of a cyano group, facilitates the displacement of a halide by a wide range of nucleophiles. youtube.com The positions most susceptible to nucleophilic attack are C-2, C-4, and C-6. wikipedia.org In di-substituted pyrimidines, such as 2,4-dichloropyrimidines, substitution generally occurs preferentially at the 4-position. stackexchange.com

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace halogen atoms. For example, 2-chloropyridines react with amines, often with heating, to afford the corresponding amino-substituted pyridines. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex), which then rearomatizes by expelling the halide ion. youtube.comresearchgate.net

The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines under microwave conditions demonstrates the utility of SNAr reactions in synthesizing libraries of 2-anilinopyrimidines. researchgate.net Similarly, heteroaryl chlorides from the pyrimidine, pyrazine, and quinazoline (B50416) series undergo facile SNAr reactions with amines in water in the presence of potassium fluoride. researchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions on Halopyrimidines

| Starting Material | Nucleophile | Solvent | Conditions | Product | Ref |

| 2-Chloropyridine | Sodium methoxide | - | - | 2-Methoxypyridine | youtube.com |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | - | Microwave irradiation | 2-Anilinopyrimidine derivatives | researchgate.net |

| 5-Bromo-2-chloropyrimidine | Sodium methyl mercaptide | DMF | 40-50°C, 2-6 h | 2,5-bis(Methylthio)pyrimidine | google.com |

| Heteroaryl chlorides | Amines | Water | Presence of KF | N-arylated products | researchgate.net |

Note: This table provides examples from related halopyrimidine systems to illustrate general nucleophilic substitution methodologies.

Alkylation Strategies

Alkylation of the pyrimidine ring, particularly N-alkylation, is a fundamental process for generating a wide array of derivatives. researchgate.net The pyrimidine nucleus contains two nitrogen atoms that can potentially be alkylated, and achieving regioselectivity can be a synthetic challenge. Generally, N-alkylation is more difficult than on a comparable pyridine ring due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org

Direct alkylation with alkyl halides often leads to a mixture of N1 and N3 isomers. However, selective N1-alkylation of pyrimidine bases like cytosine has been achieved. tandfonline.com An efficient and inexpensive method for the N-alkylation of pyrimidines utilizes ammonium sulfate (B86663) coated Hydro-Thermal-Carbone (AS@HTC) as a reusable heterogeneous catalyst. ias.ac.in In this procedure, the pyrimidine is first silylated with hexamethyldisilazane (B44280) (HMDS) and then reacted with an alkylating agent like ethyl acetate (B1210297) bromide or propargyl bromide at 80°C to give the desired N1-alkylated pyrimidines in excellent yields and selectivity. ias.ac.in

The choice of reaction conditions and the substrate itself can heavily influence the outcome of alkylation reactions. For instance, quaternization of the pyrimidine ring by using an excess of an alkylating agent can make the ring more susceptible to subsequent nucleophilic attack and ring transformations. wur.nl

Table 3: Examples of Alkylation Reactions of Pyrimidine Derivatives

| Starting Material | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Product | Ref |

| Pyrimidine | Ethyl acetate bromide or Propargyl bromide | AS@HTC | Acetonitrile (B52724) | 80°C, 12 h | N1-alkylated pyrimidine | ias.ac.in |

| Cytosine | gem-dinitro derivatives | K₂CO₃ | DMSO | Photostimulation | N1-alkylated cytosine | tandfonline.com |

| 4-Methyl-2-(methylthio)pyrimidine | Propargyl bromide | - | - | O- and N-alkylated products | researchgate.net |

Note: This table includes examples from various pyrimidine systems to illustrate general alkylation methodologies.

Chemical Reactivity and Transformative Potentials of 5 Methylpyrimidine 2 Carbonitrile

Reduction Pathways of the Nitrile Moiety

The nitrile group of 5-Methylpyrimidine-2-carbonitrile is a key site for reductive transformations, primarily leading to the formation of primary amines. This conversion is of significant interest as the resulting product, 2-(aminomethyl)-5-methylpyrimidine, is a crucial precursor in the synthesis of Vitamin B1 (Thiamine). researchgate.netacs.org

Catalytic hydrogenation is the most common and economically viable method for reducing nitriles to primary amines. wikipedia.org This process typically involves molecular hydrogen (H₂) and a metal catalyst. For the reduction of pyrimidine (B1678525) carbonitriles, various catalytic systems have been employed.

Key Research Findings:

Catalysts: Group 10 metals such as Raney Nickel, Palladium black, and Platinum dioxide are effective catalysts for nitrile hydrogenation. wikipedia.org Cobalt-based catalysts are also used and can offer high selectivity for the desired primary amine. thieme-connect.de

Reaction Conditions: The choice of catalyst, solvent, pH, temperature, and hydrogen pressure are critical factors that influence the reaction's outcome and selectivity. wikipedia.org For instance, in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine from 4-amino-2-methylpyrimidine-5-carbonitrile, hydrogenation is a key step performed in a convenient manner suitable for industrial applications. researchgate.netacs.org

Side Reactions: During catalytic hydrogenation, the intermediate imine can be attacked by the amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org Careful control of reaction conditions and catalyst selection is necessary to minimize these side reactions.

Alternatively, stoichiometric reducing agents can be used. Reagents like Lithium Aluminium Hydride (LiAlH₄), Lithium Borohydride (LiBH₄), and Diborane are capable of reducing nitriles to primary amines. wikipedia.org Sodium Borohydride (NaBH₄), often in combination with a catalyst like NiCl₂ or CoCl₂, is also an effective system for this transformation. wikipedia.orgresearchgate.net

| Reagent/Catalyst System | Product | General Conditions | Reference |

|---|---|---|---|

| H₂ / Raney Ni | 2-(Aminomethyl)-5-methylpyrimidine | High pressure, elevated temperature | wikipedia.org |

| H₂ / Pd/C | 2-(Aminomethyl)-5-methylpyrimidine | Varying pressure and temperature | thieme-connect.de |

| LiAlH₄ | 2-(Aminomethyl)-5-methylpyrimidine | Anhydrous ether or THF, room temperature | wikipedia.orgthieme-connect.de |

| NaBH₄ / CoCl₂ | 2-(Aminomethyl)-5-methylpyrimidine | Alcoholic solvents | wikipedia.orgresearchgate.net |

Oxidation Reactions of the Pyrimidine Scaffold

The oxidation of the this compound scaffold primarily involves the nitrogen atoms of the pyrimidine ring, leading to the formation of N-oxides. Pyrimidine N-oxides are valuable intermediates in the synthesis of more complex heterocyclic systems, including purines and pteridines. publish.csiro.au However, pyrimidines can be relatively resistant to N-oxidation and may undergo decomposition or ring-opening under harsh conditions. cdnsciencepub.com

The electronic nature of the substituents on the pyrimidine ring plays a crucial role in determining the site and ease of N-oxidation. Electron-donating groups generally activate the ring towards oxidation, while electron-withdrawing groups have a deactivating effect. cdnsciencepub.com In this compound, the C-5 methyl group is electron-donating, whereas the C-2 nitrile group is strongly electron-withdrawing. This electronic push-pull system influences which of the two ring nitrogens (N-1 or N-3) is preferentially oxidized. Oxidation is expected to occur at the nitrogen atom para to the electron-donating group, suggesting that N-1 oxidation might be favored. cdnsciencepub.com

Common Oxidizing Agents and Findings:

Peroxy Acids: Reagents like peroxyacetic acid, trifluoroperoxyacetic acid, and m-chloroperbenzoic acid (mCPBA) are commonly used for N-oxidation. publish.csiro.aucdnsciencepub.com Peracetic acid has been reported to give higher yields of N-oxides compared to mCPBA in some cases. cdnsciencepub.com

Reaction Selectivity: The oxidation of unsymmetrical pyrimidines can potentially yield two isomeric mono-N-oxides. cdnsciencepub.com For pyrimidines with both electron-donating and electron-withdrawing groups, the regioselectivity of the oxidation is a key consideration.

Challenges: The synthesis of pyrimidine N-oxides can be low-yielding due to the inherent stability of the pyrimidine ring and competing side reactions like oxidation at annular carbon atoms. cdnsciencepub.com

| Oxidizing Agent | Potential Product(s) | General Observations | Reference |

|---|---|---|---|

| m-Chloroperbenzoic acid (mCPBA) | This compound 1-oxide or 3-oxide | Commonly used, but yields can be variable. | cdnsciencepub.comrsc.org |

| Trifluoroperoxyacetic acid | This compound 1-oxide or 3-oxide | A powerful oxidizing agent, may be required for less reactive substrates. | publish.csiro.au |

| Hydrogen peroxide / Acetic Anhydride | This compound 1-oxide or 3-oxide | Can be effective, but may not work for all substrates. | rsc.org |

Participation in Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and are widely used to functionalize heterocyclic scaffolds. nih.govsci-hub.sewikipedia.org For this compound to participate in these reactions, it typically first requires conversion into a derivative bearing a suitable leaving group, most commonly a halogen (Cl, Br, I) or a triflate. The nitrile group itself is generally not a direct participant in the standard catalytic cycles of these reactions.

Suzuki-Miyaura Coupling:

This reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.orgyoutube.com A halogenated derivative of 5-methylpyrimidine (B16526) could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the halogenated position (e.g., C-4 or C-6). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling:

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org A halogenated 5-methylpyrimidine could be reacted with various terminal alkynes to synthesize alkynylpyrimidine derivatives. nih.gov These reactions are typically carried out under mild conditions with a base. libretexts.org

| Reaction | Required Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Halo-5-methylpyrimidine-2-carbonitrile | Ar-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Aryl-substituted pyrimidine | nih.govsci-hub.selibretexts.org |

| Sonogashira | Halo-5-methylpyrimidine-2-carbonitrile | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine) | Alkynyl-substituted pyrimidine | wikipedia.orglibretexts.orgnih.gov |

Cycloaddition and Condensation Reactions

The pyrimidine ring, being an electron-deficient heterocycle, can participate in inverse electron-demand Diels-Alder reactions. acsgcipr.org The presence of the electron-withdrawing nitrile group at C-2 further enhances this property, making this compound a potential diene in [4+2] cycloaddition reactions with electron-rich dienophiles.

Diels-Alder Reactions:

Reactivity: Pyrimidines are generally unreactive as dienes in normal Diels-Alder cycloadditions. acs.org However, in inverse electron-demand scenarios, they can react with suitable partners. The reaction often requires thermal conditions, and the initial cycloadduct may undergo subsequent transformations, such as the extrusion of a small molecule (e.g., HCN from the C-2 nitrile and N-1), to yield a new aromatic system like a pyridine (B92270). acsgcipr.org

Intramolecular Variants: Intramolecular Diels-Alder reactions, where the dienophile is tethered to the pyrimidine ring, are often more facile than their intermolecular counterparts. acsgcipr.orgacs.org

Condensation Reactions:

A condensation reaction involves the joining of two molecules with the elimination of a smaller molecule, such as water. libretexts.org The functional groups of this compound offer possibilities for such reactions.

Nitrile Group Participation: The nitrile group can react with dinucleophiles. For instance, the reaction of pyrimidine-5-carbonitrile derivatives with amidines in the presence of a catalyst can lead to the formation of new fused heterocyclic systems. growingscience.com

Methyl Group Reactivity: While less common, the methyl group at C-5 could potentially be functionalized to participate in condensation reactions after activation, for example, by deprotonation to form a carbanion that can then attack an electrophile like a carbonyl compound.

| Reaction Type | Reactant/Partner | Conditions | Potential Product | Reference |

|---|---|---|---|---|

| Inverse-demand Diels-Alder | Electron-rich alkene/alkyne | Thermal (heating) | Fused pyridine or related heterocycle | acsgcipr.orgacs.org |

| Condensation | Amidine | Catalytic, solvent-free conditions | Fused pyrimidine derivatives | growingscience.com |

| Condensation | Carbonyl compound (e.g., aldehyde) | Basic conditions (to activate methyl group) | Styryl-type pyrimidine derivative | libretexts.org |

Computational and Theoretical Investigations of 5 Methylpyrimidine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

A DFT study of 5-Methylpyrimidine-2-carbonitrile would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The output provides precise predictions of bond lengths, bond angles, and dihedral angles. For instance, it would define the planarity of the pyrimidine (B1678525) ring and the orientation of the methyl and carbonitrile substituents.

A typical output from such a study would include a data table of optimized geometrical parameters, as illustrated conceptually below.

Conceptual Data Table: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C-C (ring) | Calculated Value |

| Bond Length | C-N (ring) | Calculated Value |

| Bond Length | C-CH₃ | Calculated Value |

| Bond Length | C-CN | Calculated Value |

| Bond Angle | N-C-N (ring) | Calculated Value |

To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This extension of DFT is used to calculate the properties of molecules in their electronic excited states. nih.gov

The primary application of TD-DFT is the prediction of the electronic absorption spectrum (UV-Visible spectrum). The calculation yields the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. aimspress.com This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, providing a detailed understanding of the molecule's photophysical behavior. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and bond properties within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms.

Green/Yellow Regions: Represent areas with near-zero or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the nitrogen of the carbonitrile group, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the pyrimidine ring.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO.

An analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. This would reveal which parts of the molecule are involved in electron donation and acceptance, and the HOMO-LUMO gap would provide a quantitative measure of its electronic stability and reactivity.

Conceptual Data Table: FMO Properties (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | Calculated Value |

| E(LUMO) | Calculated Value |

Vibrational Assignment Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrations. Theoretical calculations are essential for the accurate assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending, or twisting of bonds).

Using DFT, the vibrational frequencies and their corresponding intensities for this compound can be calculated. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. The analysis, aided by visualization software, allows each calculated vibrational mode to be assigned to specific functional groups, such as the C≡N stretch of the nitrile group, C-H stretches of the methyl group, and various stretching and bending modes of the pyrimidine ring. This detailed assignment provides a complete understanding of the molecule's vibrational spectrum.

Conceptual Data Table: Vibrational Frequencies (Illustrative)

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C≡N stretch | Calculated Value | Observed Value |

| C-H asym. stretch (CH₃) | Calculated Value | Observed Value |

| Pyrimidine ring stretch | Calculated Value | Observed Value |

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. These properties are primarily determined by the molecular hyperpolarizability (β), which is a measure of how the electron cloud of a molecule is distorted by an external electric field.

For a molecule like this compound, the presence of the electron-withdrawing nitrile group (-CN) and the π-electron system of the pyrimidine ring suggests the potential for NLO activity. The methyl group (-CH3) acts as a weak electron donor, creating a modest push-pull system within the molecule, which is a common feature in molecules with significant NLO responses.

Theoretical calculations for similar pyrimidine derivatives have been performed to predict their NLO properties. These studies typically involve optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) and then calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

Table 1: Hypothetical NLO Properties of this compound based on Theoretical Calculations

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | Value |

| Mean Polarizability | ⟨α⟩ | Value |

| First Hyperpolarizability | β₀ | Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from a computational study. Actual values would require specific DFT calculations for this compound.

The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential as an NLO material. A higher value suggests a stronger NLO response. The individual components of the hyperpolarizability tensor (βx, βy, βz) would also be calculated to understand the directional nature of the NLO response.

Supramolecular Interactions and Hydrogen Bonding Analysis

The study of supramolecular interactions is crucial for understanding how molecules self-assemble in the solid state, which in turn influences their bulk properties. Hydrogen bonding is a key directional interaction that governs the crystal packing of many organic molecules.

In this compound, several potential hydrogen bond acceptors and donors exist. The nitrogen atoms of the pyrimidine ring and the nitrile group are potential hydrogen bond acceptors. The hydrogen atoms of the methyl group and the pyrimidine ring can act as weak hydrogen bond donors.

Computational analysis of similar pyrimidine-carbonitrile derivatives has revealed various types of intermolecular interactions that stabilize the crystal structure. These interactions are often analyzed using tools such as Hirshfeld surface analysis and 2D-fingerprint plots, which provide a visual representation of intermolecular contacts.

The most likely hydrogen bonding interactions involving this compound would be of the C–H···N type, where a hydrogen atom from a methyl group or the pyrimidine ring of one molecule interacts with a nitrogen atom of an adjacent molecule. The strength and geometry of these interactions can be quantified through computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density at the bond critical points.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| C-H (methyl) | N (pyrimidine) | Intermolecular Hydrogen Bond |

| C-H (methyl) | N (nitrile) | Intermolecular Hydrogen Bond |

| C-H (pyrimidine) | N (pyrimidine) | Intermolecular Hydrogen Bond |

| C-H (pyrimidine) | N (nitrile) | Intermolecular Hydrogen Bond |

The analysis of these weak hydrogen bonds is essential for predicting the crystal packing and polymorphism of this compound, which are critical for its application in materials science. The collective effect of these numerous weak interactions can lead to a highly stable and well-ordered crystalline structure.

Applications in Advanced Organic Synthesis Research

Role as a Versatile Synthetic Building Block

5-Methylpyrimidine-2-carbonitrile serves as a fundamental starting material in the synthesis of more complex molecules. ontosight.aicymitquimica.com Its structure, featuring a pyrimidine (B1678525) ring substituted with a methyl group and a nitrile group, offers reactive sites for various chemical transformations. ontosight.ainih.gov The pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be readily modified to interact with a wide range of biological targets. researchgate.net This makes this compound a valuable asset in the construction of novel organic compounds with potential applications in pharmaceuticals and materials science. ontosight.aicymitquimica.com

Precursor in the Synthesis of Complex Heterocyclic Systems

The chemical architecture of this compound makes it an ideal precursor for the assembly of intricate heterocyclic systems. nih.govresearchgate.net The nitrile group can undergo a variety of chemical reactions, such as hydrolysis, reduction, or addition of nucleophiles, to introduce new functional groups and build more complex ring systems. For instance, it is utilized in the synthesis of pyrimidine-5-carbonitrile derivatives which can act as dual inhibitors for targets like EGFRWT and COX-2. rsc.org Researchers have successfully synthesized various 2-functionalized aminopyrimidines, which are valuable synthetic building blocks, using a stable vinamidinium cation precursor in a process that highlights the utility of pyrimidine-based starting materials. researchgate.net

Intermediate in the Production of Research Compounds for Specific Targets

The utility of this compound extends to its role as a crucial intermediate in the synthesis of compounds designed for specific research purposes. nih.govresearchgate.net Its adaptable structure allows for the systematic modification and development of molecules with tailored properties to investigate biological processes and potential therapeutic interventions. nih.govgoogle.comchemicalbook.com

Intermediates for Vitamin B1 Analogs

A significant application of this compound lies in its conversion to key intermediates for the synthesis of Vitamin B1 (thiamine) and its analogs. researchgate.netgoogle.com For example, it can be a precursor to 4-amino-2-methylpyrimidine-5-carbonitrile, which is then further processed to yield 2-methyl-4-amino-5-aminomethylpyrimidine, a critical component in the industrial production of Vitamin B1. researchgate.netgoogle.com The synthesis of these pyrimidine intermediates is a focal point of research aimed at developing more efficient and environmentally friendly production methods. google.com

Precursors for Bioactive Molecules

The pyrimidine scaffold is a common feature in a vast array of bioactive molecules. researchgate.net this compound serves as a precursor for the synthesis of various pyrimidine derivatives that exhibit a range of biological activities. nih.govresearchgate.net For instance, derivatives of pyrimidine-5-carbonitrile have been designed and synthesized as potent anticancer agents, demonstrating inhibitory activity against cancer cell lines. nih.gov

Scaffolds for Drug Design Research

In the field of drug discovery, the pyrimidine ring system is considered a valuable scaffold for the design of new therapeutic agents. chemscene.com this compound provides a foundational structure that can be elaborated upon to create libraries of compounds for screening against various disease targets. nih.gov The ability to readily modify the pyrimidine core allows for the exploration of structure-activity relationships, a crucial aspect of rational drug design. mdpi.com

Investigations into Biological and Medicinal Chemistry Research Applications

Exploration as Precursors for Biologically Active Molecules

The 5-methylpyrimidine-2-carbonitrile core is a privileged scaffold in medicinal chemistry, frequently utilized as a precursor for the synthesis of more complex, biologically active molecules. Researchers have successfully designed and synthesized numerous derivatives by modifying this core structure to target various biological pathways. For instance, new series of pyrimidine-5-carbonitrile derivatives have been developed as potential anticancer agents, demonstrating the scaffold's value in generating compounds for therapeutic investigation. rsc.orgrsc.org The integration of different heterocyclic systems or functional groups onto the pyrimidine-5-carbonitrile base has led to the creation of hybrid molecules with significant inhibitory activities against various enzymes. nih.govnih.govnih.gov This approach has yielded potent inhibitors for targets implicated in cancer and inflammation, such as EGFR, COX-2, and PI3K/mTOR. rsc.orgnih.govnih.gov The adaptability of the pyrimidine-5-carbonitrile structure allows for systematic modifications, enabling the exploration of structure-activity relationships and the optimization of compounds for enhanced potency and selectivity. rsc.orgnih.gov

Studies on Potential Antiasthmatic and Antihistaminic Agents

The exploration of this compound derivatives in the context of asthma and allergies is rooted in their observed anti-inflammatory and potential antihistaminic activities. Asthma is a chronic inflammatory disease of the airways, and histamine (B1213489) is a key mediator in allergic responses.

Research has shown that pyrimidine-5-carbonitrile derivatives possess anti-inflammatory properties, which are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. nih.govresearchgate.netnih.gov The inhibition of COX-2 is a critical mechanism for reducing inflammation, a primary characteristic of asthma. nih.gov Furthermore, some pyrimidine-5-carbonitrile derivatives have been investigated for their direct antihistaminic effects.

A series of 4-amino-2-(substituted)-5-(substituted)aryl-6-[(substituted)aryl)-amino]pyrimidines were designed and synthesized based on the structural requirements for histamine H1-receptor antagonists. nih.gov Several of these compounds exhibited potent histamine H1-receptor antagonistic activity, comparable to the standard drug cetirizine (B192768). nih.gov Specifically, compounds 2h , 2i , 2j , and 2k from this series were identified as potent H1-receptor antagonists. nih.gov

Another study focused on N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)-pyrimidin-4(3H)-ones, which were also designed as histamine H1-receptor antagonists. All the synthesized compounds in this series demonstrated significant histamine H1-receptor antagonistic activity, with pA2 values ranging from 7.30 to 9.75, comparable to the standard drug cetirizine (pA2 value of 9.40). nih.gov These findings suggest that the pyrimidine (B1678525) nucleus is a viable scaffold for the development of new antihistaminic agents, which could also have applications in treating the allergic inflammation associated with asthma.

Table 1: Antihistaminic Activity of Pyrimidine Derivatives

| Compound | Activity | Reference |

|---|---|---|

| 4-amino-2-(substituted)-5-(substituted)aryl-6-[(substituted)aryl)-amino]pyrimidines (e.g., 2h, 2i, 2j, 2k) | Potent histamine H1-receptor antagonistic activity | nih.gov |

| N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)-pyrimidin-4(3H)-ones | Potent histamine H1-receptor antagonistic activity (pA2 values from 7.30-9.75) | nih.gov |

Research into Antimicrobial and Antifungal Potentials of Derivatives

The emergence of drug-resistant microbial and fungal strains has necessitated the search for novel antimicrobial agents. Derivatives of this compound have been a subject of interest in this area.

A study on new series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. However, these compounds did not show activity against the yeast-like pathogenic fungus Candida albicans.

In another study, 2-aminopyrimidine-5-carbonitrile (B129654) derivatives were synthesized and screened for their antibiotic activity against various Gram-positive and Gram-negative bacterial strains. researchgate.net

Furthermore, research into pyrimidine derivatives containing an amide moiety has revealed promising antifungal activity. nih.gov For instance, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/ml). nih.gov

Table 2: Antimicrobial and Antifungal Activity of Pyrimidine-5-Carbonitrile Derivatives

| Compound/Derivative Series | Activity | Target Organism(s) | Reference |

|---|---|---|---|

| 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Marked antibacterial activity | Gram-positive bacteria | |

| 2-aminopyrimidine-5-carbonitrile derivatives | Antibiotic activity | Gram-positive and Gram-negative bacteria | researchgate.net |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o ) | Excellent antifungal activity (EC50 = 10.5 μg/ml) | Phomopsis sp. | nih.gov |

Investigations into Antiviral and Anticancer Activities of Related Analogues

The pyrimidine-5-carbonitrile scaffold has been extensively investigated for its potential in developing new antiviral and anticancer therapies.

In the realm of antiviral research, pyrimidine inhibitors have been shown to synergize with nucleoside analogues to block SARS-CoV-2. rsc.org Studies have also demonstrated the antiviral activity of certain compounds against human coronaviruses HCoV-OC43 and HCoV-229E. researchgate.net

The anticancer potential of pyrimidine-5-carbonitrile derivatives is particularly well-documented. A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives was evaluated for cytotoxic activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines. Seven compounds from this series showed high activity against both cell lines, with compounds 4d and 7f being the most active against the K562 cell line. The mechanism of action for compound 7f was found to involve the PI3K/AKT signaling pathway, leading to cell cycle arrest and apoptosis.

Furthermore, new pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR). Compound 11b from this series exhibited potent antiproliferative activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). This compound was also found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the mutant EGFRT790M. Other studies have also identified thiopyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors.

Table 3: Anticancer and Antiviral Activity of Pyrimidine-5-Carbonitrile Derivatives

| Compound/Derivative Series | Activity | Target/Mechanism | Cancer/Virus Type | Reference |

|---|---|---|---|---|

| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives (e.g., 4d , 7f ) | High cytotoxic activity | PI3K/AKT pathway inhibition | Leukemia (K562), Breast Cancer (MCF-7) | |

| Pyrimidine-5-carbonitrile derivative 11b | Potent antiproliferative activity | EGFRWT and EGFRT790M inhibition | Colorectal, Hepatocellular, Breast, Non-small cell lung cancer | |

| Thiopyrimidine-5-carbonitrile derivatives | Antitumor activity | VEGFR-2 inhibition | Various cancer cell lines | |

| Pyrimidine inhibitors | Synergistic antiviral activity with nucleoside analogues | - | SARS-CoV-2 | rsc.org |

| - | Antiviral activity | - | HCoV-OC43, HCoV-229E | researchgate.net |

Exploration of Neurodegenerative Disease Research Compounds

The multifactorial nature of neurodegenerative diseases like Alzheimer's has led researchers to explore compounds with multiple modes of action. Pyrimidine derivatives, including those related to this compound, have shown promise in this area.

Substituted pyrimidine derivatives have been investigated as multi-targeted agents for Alzheimer's disease, with activities including the inhibition of acetylcholinesterase (AChE) and the modulation of Aβ-aggregation. For instance, a series of pyrimidinylthiourea derivatives were designed and evaluated as multifunctional agents against Alzheimer's disease.

A significant area of research has been the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Overexpression of DYRK1A is implicated in the pathology of Alzheimer's disease. Several studies have focused on developing potent and selective inhibitors of DYRK1A and the related DYRK1B. For example, pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent DYRK1A/1B inhibitors. A recent study also described the discovery of benzothiophene (B83047) derivatives as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B.

Furthermore, a series of substituted pyrimidine derivatives were synthesized and evaluated for their anti-Alzheimer's activity, with compound 5b (N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine) showing an excellent anti-Alzheimer's profile in comparison to donepezil.

Table 4: Activity of Pyrimidine Derivatives in Neurodegenerative Disease Research | Compound/Derivative Series | Activity | Target/Mechanism | Disease Model | Reference | |---|---|---|---|---| | Pyrimidinylthiourea derivatives | Multifunctional: AChE inhibition, metal chelation, antioxidant | Alzheimer's Disease | | | Pyrrolo[2,3-d]pyrimidine derivatives | Potent DYRK1A/1B inhibition | DYRK1A/1B | Alzheimer's Disease | | | Benzothiophene derivatives | Narrow spectrum dual inhibitors of DYRK1A/DYRK1B | DYRK1A/DYRK1B | Alzheimer's Disease | | | N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b ) | Excellent anti-Alzheimer's profile | - | Alzheimer's Disease | |

Catalytic and Materials Science Research Involving 5 Methylpyrimidine 2 Carbonitrile

Utilization as Ligands in Metal-Catalyzed Systems

The integration of 5-Methylpyrimidine-2-carbonitrile as a ligand in metal complexes is a key area of its application. The specific electronic properties imparted by the methyl and nitrile substituents on the pyrimidine (B1678525) ring can be leveraged to fine-tune the performance of metal-based systems in various advanced applications.

While pyrimidine-containing ligands are utilized in the broader field of photoredox catalysis, particularly in cyclometalated iridium(III) complexes, specific research detailing the use of this compound in this context is not extensively documented in publicly available literature. The general principle involves the ligand's ability to form stable bonds with a metal center, such as iridium, creating photosensitizers that can absorb light and initiate redox reactions. The electronic tuning by the methyl and nitrile groups on the pyrimidine ring would theoretically influence the complex's redox potentials and excited-state properties, which are critical for photocatalytic efficiency. However, detailed studies focusing explicitly on the this compound ligand are needed to substantiate its specific role and advantages in this application.

In the field of solar energy, Dye-Sensitized Solar Cells (DSSCs) utilize dye molecules (sensitizers) adsorbed onto a semiconductor surface to harvest light. The molecular structure of the dye is paramount to its performance. Pyrimidine derivatives have been explored as potential components of these dyes, often acting as an electron-accepting and anchoring group to bind the dye to the titanium dioxide (TiO₂) surface. For example, studies on related molecules like 2-aminopyrimidine-5-carbonitrile (B129654) have been conducted to understand their potential as sensitizers. journalofchemistry.orgmahendrapublications.com The pyrimidine ring's nitrogen atoms can coordinate with the TiO₂ surface, facilitating electron injection from the excited dye into the semiconductor's conduction band. While this indicates the potential utility of the pyrimidine-carbonitrile framework in DSSCs, specific efficiency data and detailed photovoltaic performance metrics for dyes incorporating the this compound ligand are not found in the current body of scientific literature.

Role in Hybrid Catalytic Systems for Organic Reactions

Hybrid catalytic systems combine different types of catalysts (e.g., homogeneous and heterogeneous) to achieve enhanced reactivity or selectivity. While there is extensive research on the synthesis of various pyrimidine-5-carbonitrile derivatives using hybrid catalysts, the scientific literature does not currently contain specific examples or detailed studies where this compound itself is utilized as a component or ligand within such a hybrid catalytic system for organic reactions. nih.govsemanticscholar.org

Integration into Advanced Materials Research

The incorporation of specific chemical compounds into larger material structures like polymers and coatings can impart unique functionalities.

There is currently a lack of available research data and scientific publications detailing the integration or use of this compound in the development of polymers or specialized coatings. Such applications would likely leverage the compound's properties, such as its polarity or potential to act as a monomer or additive, but this remains a hypothetical area of research pending further investigation.

Lack of Specific Research Data on this compound as a Corrosion Inhibitor

Numerous studies have investigated various substituted pyrimidine compounds as effective corrosion inhibitors for different metals and alloys, particularly mild steel, in acidic environments. nih.govarabjchem.org These studies often employ electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, alongside surface analysis methods to evaluate the inhibition efficiency and understand the adsorption behavior of these molecules on the metal surface. The general consensus from this body of research is that the corrosion-inhibiting properties of pyrimidine derivatives are attributable to the presence of nitrogen atoms and π-electrons in the pyrimidine ring, which facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier. nih.govarabjchem.org

However, the specific electronic and structural effects of the methyl and carbonitrile substituents at the 5- and 2-positions of the pyrimidine ring, respectively, on the corrosion inhibition potential of the molecule have not been a direct subject of the available research. Consequently, detailed findings, including inhibition efficiency data, adsorption isotherms, and electrochemical parameters specifically for this compound, are absent from the current scientific literature landscape.

Therefore, it is not possible to provide a detailed, data-driven article on the catalytic and materials science research involving this compound in the context of corrosion inhibition as per the requested outline, due to the lack of specific experimental or theoretical studies on this particular compound.

Analytical Research Methodologies for 5 Methylpyrimidine 2 Carbonitrile

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 5-methylpyrimidine-2-carbonitrile. These techniques probe the molecule's interaction with electromagnetic radiation, providing a unique fingerprint based on its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While specific spectral data for this compound is not extensively detailed in publicly available literature, the principles of NMR allow for predictable characterizations. For instance, in a related compound, 5-methylpyridine-2-carbonitrile (B167798), proton NMR (¹H NMR) is expected to show signals corresponding to the methyl group protons and the aromatic protons on the pyridine (B92270) ring. thermofisher.com Similarly, Carbon-13 NMR (¹³C NMR) would reveal distinct signals for the carbon atoms of the methyl group, the nitrile group, and the pyrimidine (B1678525) ring. In studies of similar pyrimidine-5-carbonitrile derivatives, ¹H and ¹³C-NMR have been successfully used for structural characterization. rsc.org

Infrared (IR) spectroscopy complements NMR by identifying the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A prominent feature would be the stretching vibration of the nitrile (C≡N) group, typically appearing in the range of 2200-2300 cm⁻¹. The presence of the pyrimidine ring would be confirmed by C=N and C=C stretching vibrations within the aromatic region (approximately 1400-1600 cm⁻¹), and C-H stretching and bending vibrations. For comparison, the IR spectrum of 2-amino-5-methylpyridine (B29535) shows N-H stretching bands around 3444 and 3335 cm⁻¹. researchgate.net

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular formula of the compound is C₆H₅N₃, giving it a molecular weight of approximately 119.12 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M+) would be observed at an m/z value corresponding to this weight. The fragmentation pattern, resulting from the cleavage of the molecule, would offer further structural confirmation.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for methyl protons and pyrimidine ring protons. |

| ¹³C NMR | Signals for methyl carbon, nitrile carbon, and pyrimidine ring carbons. rsc.org |

| IR Spectroscopy | - Nitrile (C≡N) stretch: ~2200-2300 cm⁻¹

|

| Mass Spectrometry | Molecular ion peak (M+) at m/z ≈ 119.12. nih.gov |

Chromatographic Methods for Purity Assessment and Separation in Research Contexts

Chromatographic techniques are vital for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For pyridine and pyrimidine derivatives, reverse-phase HPLC is often used. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity of this compound can be determined by analyzing the chromatogram for the presence of extraneous peaks. Method development would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid for MS compatibility), flow rate, and column temperature to achieve optimal separation. sielc.com

Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A supplier of 5-methylpyridine-2-carbonitrile specifies a purity of ≥97.0% as determined by GC, indicating this is a standard industrial method for quality control. thermofisher.com For the analysis of related compounds, such as those found in human skin emanations, GC coupled with mass spectrometry (GC/MS) is a powerful tool for both separation and identification. unl.edu

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Typical Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment, separation from non-volatile impurities. | Reverse-phase column, acetonitrile/water mobile phase. sielc.com |

| GC | Purity assessment, analysis of volatile impurities. | Capillary column, temperature programming. thermofisher.comunl.edu |

Development of Detection and Quantification Methods in Research Matrices

The ability to detect and quantify this compound in various research matrices is essential for its application in fields like medicinal chemistry and materials science. The development of such methods often involves coupling chromatographic separation with sensitive detection techniques.

For quantitative analysis, both HPLC and GC can be used. In HPLC, a UV detector is commonly employed, as the pyrimidine ring of this compound absorbs UV light. By creating a calibration curve using standards of known concentration, the amount of the compound in a sample can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for both detection and quantification. unl.edu The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for definitive identification and quantification, even at low concentrations.

In the context of drug development, where pyrimidine derivatives are often investigated, robust analytical methods are crucial. For instance, milrinone, a drug containing a pyridine ring, is analyzed using established methods. wikipedia.org Similarly, rabeprazole, which has a substituted pyridine component, is also subject to rigorous analytical control. wikipedia.org While specific methods for this compound in complex biological or environmental matrices are not widely published, the principles established for similar compounds would be directly applicable. The development of such methods would require careful sample preparation to remove interfering substances, followed by analysis using a validated chromatographic technique.

Future Research Trajectories and Challenges for 5 Methylpyrimidine 2 Carbonitrile

Exploration of Novel Synthetic Pathways

Key areas of exploration include:

One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form a complex product, are highly sought after for their efficiency. The Biginelli reaction is a classic example used for pyrimidine (B1678525) synthesis. Future work will likely focus on developing novel multi-component strategies tailored for producing diverse libraries of pyrimidine-5-carbonitrile derivatives.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, better reaction control, and easier scalability. Adapting and optimizing synthetic routes for 5-Methylpyrimidine-2-carbonitrile under flow conditions is a critical next step for industrial-scale production.

Isotope Labeling: Incorporating stable isotopes is crucial for metabolic studies in drug development. A recently developed deconstruction-reconstruction strategy allows for the high-efficiency incorporation of deuterium, ¹³C, and ¹⁵N into pyrimidine rings. This method involves ring-opening to form vinamidinium salts, which are then reconstructed with isotopically enriched amidines, providing a powerful tool for late-stage labeling of complex pyrimidine derivatives acs.org.

Two scalable processes have been developed for a key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, highlighting pathways that could be adapted. These methods demonstrate high-yield approaches suitable for industrial application orientjchem.orgnih.gov.

| Starting Material | Key Reagents | Intermediate | Overall Yield | Reference |

|---|---|---|---|---|

| 2-Cyanoacetamide | Vilsmeier reagent, Acetamidine (B91507) | Enamine | 65% | orientjchem.org, nih.gov |

| Malononitrile | DMF, Dimethyl sulfate (B86663), Acetamidine hydrochloride | Ionic salt (formed in situ) | 70% | orientjchem.org, nih.gov |

Advanced Mechanistic Studies on Biological Interactions

While numerous pyrimidine-5-carbonitrile derivatives have been synthesized and screened for biological activity, a deeper, mechanistic understanding of their interactions with biological targets is often lacking. Future research must focus on elucidating these mechanisms to enable rational drug design and optimization.

Key research directions include:

Target Identification and Validation: For derivatives showing promising phenotypic effects (e.g., anticancer activity), identifying the specific molecular target (e.g., a particular enzyme or receptor) is paramount.

Structural Biology: Obtaining co-crystal structures of active compounds bound to their biological targets can provide atomic-level insights into the binding mode. This information is invaluable for structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.

Computational Modeling: Molecular docking and dynamic simulations can predict binding affinities and interaction patterns, helping to prioritize compounds for synthesis and biological testing.

Derivatives of the pyrimidine-5-carbonitrile core have shown potent activity against several key enzymes implicated in cancer, demonstrating the therapeutic potential of this scaffold. For example, novel morpholinopyrimidine-5-carbonitriles have been developed as dual inhibitors of PI3K/mTOR, and other analogs have shown selective inhibition of COX-2 and VEGFR-2 gsconlinepress.comrsc.orgalfa-chemistry.com. These studies involve detailed biological evaluations, including cell cycle analysis and apoptosis induction assays, which are crucial for understanding the mechanism of action gsconlinepress.comrsc.org.

| Compound Series | Biological Target | Most Active Compound Example | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Morpholinopyrimidine-5-carbonitriles | PI3K/mTOR | Compound 12b | 0.17 µM (PI3Kα), 0.83 µM (mTOR) | gsconlinepress.com |

| Benzenesulphonamide-cyanopyrimidines | COX-2 | Compound 5d | 0.16 µM | rsc.org |

| Hydrazone-pyrimidine-5-carbonitriles | VEGFR-2 | Compound 12b | 0.53 µM | alfa-chemistry.com |

Design and Development of New Catalytic Systems

The synthesis of this compound and its derivatives often relies on catalytic processes. A significant future challenge is the development of more sustainable, efficient, and reusable catalytic systems.

Future research in this area will likely concentrate on:

Heterogeneous Catalysts: Moving from homogeneous catalysts, which can be difficult to separate from the reaction mixture, to solid-supported heterogeneous catalysts is a key goal. These catalysts can be easily recovered and reused, reducing waste and cost.

Nanocatalysis: Nanomaterials offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. The design of novel nanocatalysts, such as metal nanoparticles supported on materials like layered double hydroxides (LDHs), is a promising avenue researchgate.net.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. Exploring enzymatic routes for the synthesis of pyrimidine precursors or the final products is an emerging area of green chemistry.

Recent studies highlight the potential of innovative and eco-friendly catalysts. For instance, a solid acid biocatalyst derived from biowaste (bone char) has been successfully used for the synthesis of pyrimidine-5-carbonitrile derivatives. This catalyst proved to be robust and could be reused multiple times without a significant loss of efficiency nih.gov.

| Catalyst Type | Catalyst Example | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Solid Acid | Bone char-nPrN-SO₃H | Synthesis of pyrimidine-5-carbonitriles | Reusable, eco-friendly, derived from biowaste | nih.gov |

| Nanocatalyst | LDH@PTRMS@DCMBA@CuI | Synthesis of pyrazole-5-carbonitriles | High activity, mild conditions, reusable | researchgate.net |

| Hybrid Catalysts | Organocatalysts, metal catalysts, ionic liquids | Synthesis of pyrano[2,3-d]pyrimidines | High efficiency in multicomponent reactions | chemicalbook.com |

Integration into Emerging Technologies and Materials

Beyond pharmaceuticals, the unique electronic properties of the pyrimidine ring, particularly when functionalized with a cyano group, make these compounds attractive candidates for advanced materials and emerging technologies. The electron-deficient nature of the pyrimidine unit makes it suitable as an electron transport component in organic electronics alfa-chemistry.com.

Future research trajectories in this domain include:

Organic Electronics: Pyrimidine-carbonitrile derivatives are being investigated as emitters in Organic Light-Emitting Diodes (OLEDs) alfa-chemistry.comdrpress.org. Specifically, they are used as acceptor units in molecules designed for Thermally Activated Delayed Fluorescence (TADF), a mechanism that can achieve near-100% internal quantum efficiency in OLEDs rsc.orgnih.gov. Future work will focus on tuning the molecular structure to optimize properties like emission color, efficiency, and device lifetime rsc.org.

Organic Semiconductors: The π-conjugated system and electron-withdrawing groups in pyrimidine-carbonitriles make them suitable for use in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OPVs) alfa-chemistry.comcsfusion.org. Research will aim to design molecules with improved charge mobility and tailored energy levels for these applications.

Functional Polymers: Incorporating the this compound moiety into polymer backbones could lead to new materials with interesting optical, electronic, or thermal properties. These functional polymers could find use in sensors, coatings, or advanced composites.

The design of TADF emitters often involves combining an electron-accepting unit, like pyrimidine-5-carbonitrile, with an electron-donating unit nih.gov. A recent study showed that using a 4,6-diphenylpyrimidine-5-carbonitrile acceptor and strategically linking it to a donor unit could significantly reduce the delayed fluorescence lifetime and improve the reverse intersystem crossing rate, leading to OLEDs with longer operational lifetimes rsc.org. This highlights a clear path for integrating pyrimidine-carbonitrile scaffolds into high-performance electronic devices.

Q & A

Q. What are the common synthetic routes for 5-Methylpyrimidine-2-carbonitrile, and how can their efficiency be optimized?

The synthesis of pyrimidinecarbonitriles typically involves multicomponent reactions under thermal or solvent-free conditions. For example, 4-amino-5-pyrimidinecarbonitriles are synthesized via a three-component process using aryl aldehydes, malononitrile, and thiourea derivatives in aqueous media at elevated temperatures (80–100°C) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps .

- Catalyst/base screening : Anhydrous potassium carbonate facilitates nucleophilic substitution in sulfur-containing derivatives .

- Reaction time/temperature : Prolonged stirring (12–24 hrs) at room temperature improves yields in alkylation reactions .

Q. How can spectroscopic techniques (IR, NMR) be used to characterize this compound derivatives?

- IR spectroscopy : The nitrile group (CN) exhibits a sharp absorption band near 2212–2215 cm⁻¹, while carbonyl (C=O) and aromatic (C=C) stretches appear at 1617–1641 cm⁻¹ and 1542–1551 cm⁻¹, respectively .

- NMR analysis :

- ¹H NMR : Methyl groups in isobutyl substituents resonate at δ 0.93–1.15 ppm, while aromatic protons appear between δ 7.3–8.4 ppm .

- ¹³C NMR : The nitrile carbon is observed at δ 115–118 ppm, and carbonyl carbons at δ 162–168 ppm .